3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride
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Overview
Description
3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride is a chemical compound with the molecular formula C8H14N4O.2ClH and a molecular weight of 255.15 g/mol . This compound is characterized by its unique structure, which includes a pyrrolidine ring and a triazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using large-scale reactors and continuous flow techniques.
Chemical Reactions Analysis
3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, 3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride stands out due to its unique combination of a pyrrolidine ring and a triazole ring. Similar compounds include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their additional functional groups.
Triazole derivatives: These compounds contain the triazole ring but may have different substituents.
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-1,2,4-triazole;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-12-5-10-11-8(12)7-3-6(13-2)4-9-7;;/h5-7,9H,3-4H2,1-2H3;2*1H/t6-,7+;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAWXKLMJXWYDA-VJBFUYBPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CC(CN2)OC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1[C@@H]2C[C@H](CN2)OC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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